6-(Cyclopropylamino)-5-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropylamino)-5-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a cyclopropylamino group attached to the sixth position and a methyl group attached to the fifth position of the nicotinic acid ring. Nicotinic acids are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)-5-methylnicotinic acid typically involves the following steps:
Cyclopropylamine Addition: The starting material, 5-methylnicotinic acid, undergoes a nucleophilic substitution reaction with cyclopropylamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the reaction.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous addition of reactants and removal of products, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylamino)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a catalyst in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the cyclopropylamino group.
Scientific Research Applications
6-(Cyclopropylamino)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylamino)-5-methylnicotinic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylnicotinic acid: Lacks the cyclopropylamino group.
6-Aminonicotinic acid: Contains an amino group instead of a cyclopropylamino group.
6-(Cyclopropylamino)nicotinic acid: Lacks the methyl group at the fifth position.
Uniqueness
6-(Cyclopropylamino)-5-methylnicotinic acid is unique due to the presence of both the cyclopropylamino group and the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(cyclopropylamino)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-11-9(6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
ANFZDDYYKLWRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.